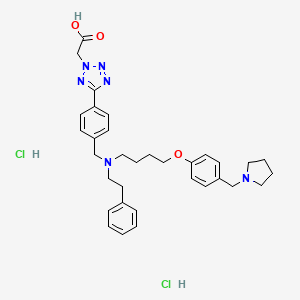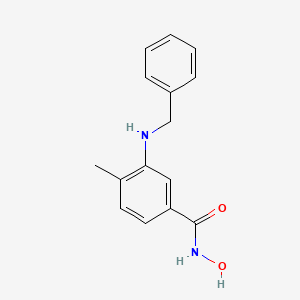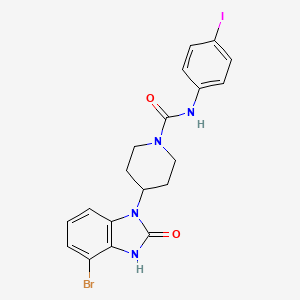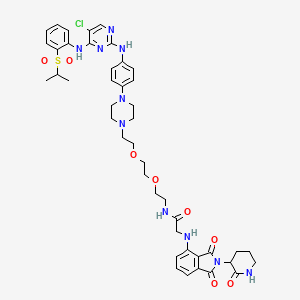
TL13-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TL13-27 is a negative control for TL12-186 . It demonstrates no kinase degradation in vitro . It’s a customized synthesis product .
Synthesis Analysis
In 2018, Nathanael S. Gray and his coworkers synthesized two FLT3-specific PROTACs, TL13-117 and TL13-149, based on the study of the multikinase degrader TL12-186 .Molecular Structure Analysis
The chemical name of TL13-27 is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide . The molecular weight is 917.48 .Physical And Chemical Properties Analysis
The molecular weight of TL13-27 is 917.48 . The exact mass is 916.35 . The elemental analysis is C, 57.60; H, 5.82; Cl, 3.86; N, 15.27; O, 13.95; S, 3.49 .Aplicaciones Científicas De Investigación
Targeted Protein Degradation
TL13-27 serves as a negative control for TL12-186, a multi-kinase degrader . It’s used to demonstrate the specificity of kinase degradation by TL12-186, ensuring that changes in protein abundance are mediated by the recruitment of CRBN (cereblon), a protein that’s part of the ubiquitin-proteasome system .
Kinase Activity Modulation
In the study of kinases, which are critical for signaling pathways, TL13-27 helps in understanding the non-degradative effects of kinase inhibitors . By comparing the effects of TL13-27 with active degraders, researchers can isolate the impact of kinase degradation from other inhibitory effects.
Chemoproteomics
TL13-27 is used in chemoproteomic approaches to map the degradable kinome. This involves identifying the subset of kinases that can be targeted for degradation, which is crucial for developing selective degraders for diseases like cancer .
Control Compound in Drug Discovery
As a negative control, TL13-27 is essential in drug discovery processes to validate the activity of new compounds. It helps in distinguishing between pharmacological effects due to specific interactions and those arising from off-target effects .
Pharmacokinetics and Dynamics
TL13-27 can be used to study the pharmacokinetics (PK) and pharmacodynamics (PD) of PROTACs (proteolysis-targeting chimeras). It helps in understanding the distribution, metabolism, and excretion of these molecules, as well as their dynamic interactions with biological targets .
Molecular Biology Research
In molecular biology, TL13-27 can be used as a tool to study the mechanism of action of E3 ubiquitin ligases and their role in protein turnover. This has implications for understanding cellular homeostasis and the pathogenesis of diseases .
Synthetic Biology
Researchers can use TL13-27 in synthetic biology to design artificial systems that mimic natural protein degradation pathways. This can lead to the creation of novel therapeutic strategies that harness the cell’s own machinery to eliminate disease-causing proteins .
Environmental Biotechnology
Although not directly related to TL13-27, the TL13 identifier is associated with a strain of bacteria, Microbacterium metallidurans TL13, known for heavy metal resistance and plant growth-promoting properties . This highlights the potential for TL13-27 to be studied in environmental contexts, such as bioremediation or agriculture.
Mecanismo De Acción
Target of Action
TL13-27 is a negative control for TL12-186 . It is a heterobifunctional molecule that recruits E3 ubiquitin ligases, such as cereblon It is known that similar compounds target a variety of kinases, including btk, ptk2, ptk2b, flt3, aurka, aurkb, tec, ulk1 .
Mode of Action
It demonstrates no kinase degradation in vitro
Biochemical Pathways
Similar compounds are known to affect a variety of pathways associated with the kinases they target .
Pharmacokinetics
It is known that the success of similar compounds depends on more than just target engagement .
Result of Action
As a negative control, TL13-27 is designed to have no effect on kinase degradation
Action Environment
It is known that the effectiveness of similar compounds can be influenced by a variety of factors, including ph, redox potential, and the presence of other proteins .
Direcciones Futuras
The development of TL13-27 and similar compounds could provide valuable insights into the mechanisms of targeted protein degradation and the development of new therapeutic strategies .
Relevant Papers The main paper relevant to TL13-27 is “A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader” by Huang et al . This paper provides a comprehensive overview of the development and application of TL13-27 and similar compounds.
Propiedades
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134812844 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



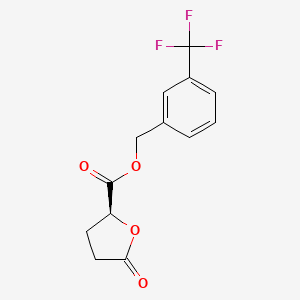
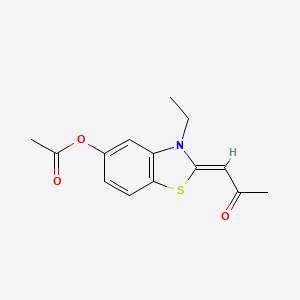
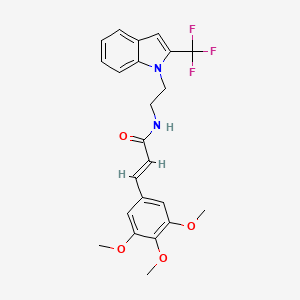


![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)
